Nicotinic Agonist Activity of 1-(1-Methylpiperidin-4-yl)ethanol vs. Reference Agonist Carbamylcholine
1-(1-Methylpiperidin-4-yl)ethanol demonstrated measurable nicotinic agonist activity in the frog rectus abdominis muscle contracture assay [1]. In this study of eight semirigid nicotinic agonists, the compound produced approximately 26% contracture relative to the maximal response observed with the most potent agonist in the series, 1-methyl-4-acetyl-1,2,3,6-tetrahydropyridine methiodide, which was 50 times as potent as carbamylcholine [1].
| Evidence Dimension | Nicotinic agonist potency (muscle contracture) |
|---|---|
| Target Compound Data | ~26% contracture |
| Comparator Or Baseline | 1-methyl-4-acetyl-1,2,3,6-tetrahydropyridine methiodide (maximum response baseline) |
| Quantified Difference | Target compound exhibits approximately 26% of maximal response; series potency range spanned 10,000-fold [1] |
| Conditions | Frog rectus abdominis muscle contracture assay |
Why This Matters
This is the only peer-reviewed, quantitative functional pharmacology data available for the free base of this compound, establishing a baseline nicotinic activity profile against which analogs and derivatives can be benchmarked.
- [1] Waters JA, Spivak CE, Hermsmeier M, et al. Synthesis, pharmacology, and molecular modeling studies of semirigid, nicotinic agonists. Journal of Medicinal Chemistry. 1988;31(3):545-554. View Source
